molecular formula C19H13ClN4O B2535583 3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-22-8

3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2535583
CAS No.: 863020-22-8
M. Wt: 348.79
InChI Key: WYLXRKPIQGGZGB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have shown strong inhibition against ddr1 , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling.

Biochemical Pathways

Given its potential inhibition of ddr1 , it may affect pathways related to cell adhesion, proliferation, and extracellular matrix remodeling.

Result of Action

If the compound inhibits ddr1 , it could potentially disrupt cell adhesion, proliferation, and extracellular matrix remodeling, leading to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multistep organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzamide derivatives: Compounds with a benzamide core often have similar chemical properties and reactivity.

Uniqueness

3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to the specific combination of the chloro group, imidazo[1,2-a]pyrimidine moiety, and benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLXRKPIQGGZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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